

Synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic Acid: A Technical Guide

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Compound of Interest

3-(N,O-

Compound Name: *Dimethylhydroxylaminocarbonyl)p
henylboronic acid*

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid**, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves the conversion of 3-Carboxyphenylboronic acid into its corresponding N,O-dimethylhydroxylamine amide, commonly known as a Weinreb amide. This guide details the prevalent synthetic methodologies, including the use of common peptide coupling reagents, and provides representative experimental protocols. Quantitative data from analogous reactions are summarized to offer expected outcomes. Furthermore, this document includes key visualizations to illustrate the synthesis pathway and a general experimental workflow.

Introduction

3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a Weinreb amide. The boronic acid group is a versatile functional group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The Weinreb amide provides a stable

and selectively reactive handle for the synthesis of ketones and aldehydes upon reaction with organometallic reagents. This unique combination of functionalities makes it a significant intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds.

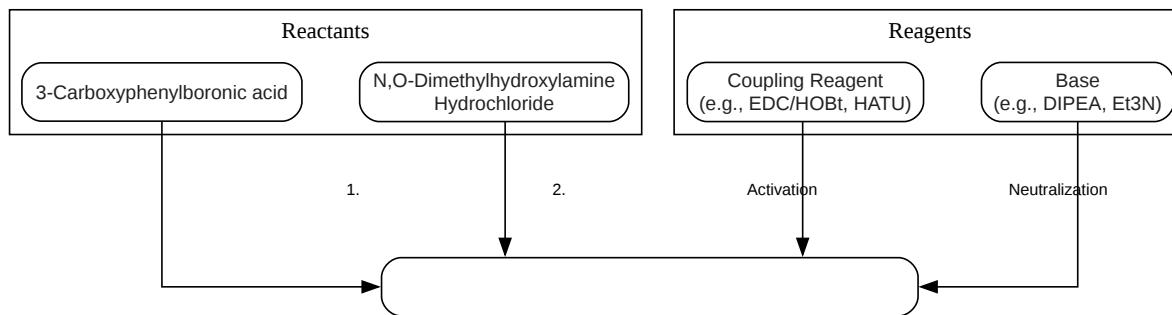
The synthesis of this target molecule is primarily achieved through the formation of a Weinreb amide from 3-Carboxyphenylboronic acid. This transformation is a type of amide bond formation, a cornerstone of organic synthesis.

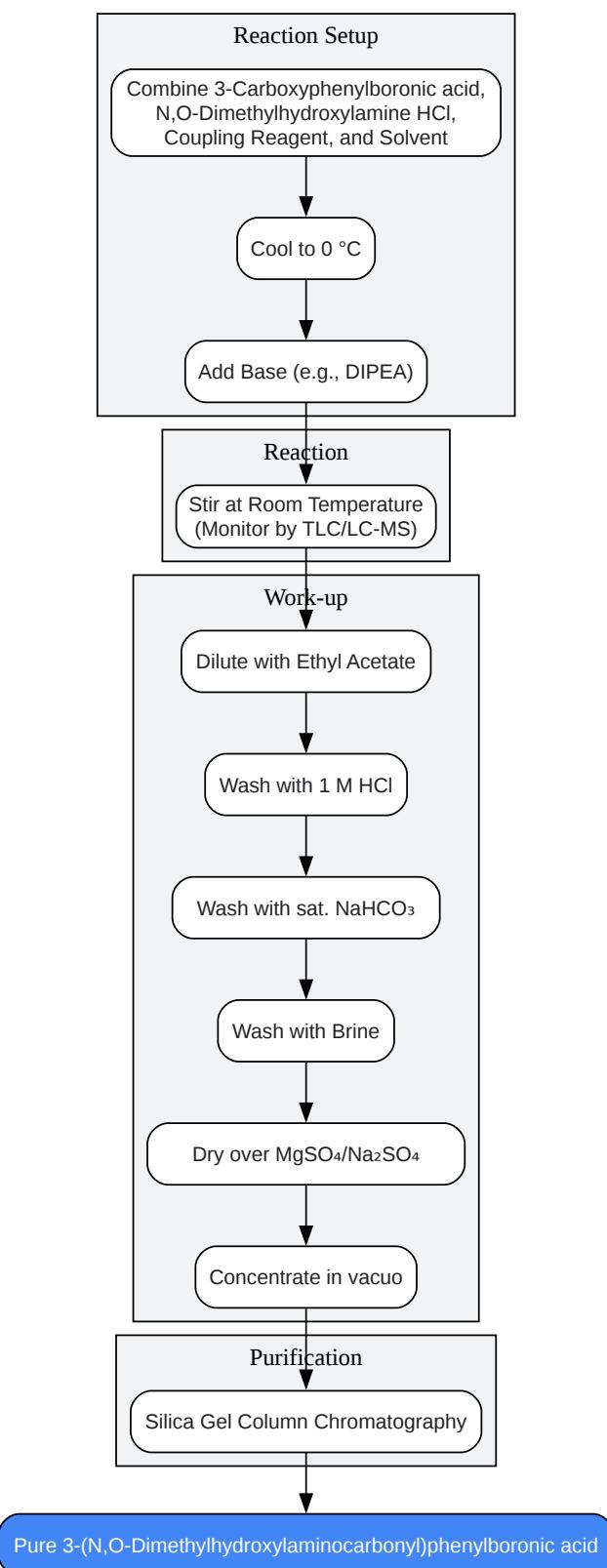
Synthesis Pathway

The most direct and widely employed pathway for the synthesis of **3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid** is the coupling of 3-Carboxyphenylboronic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically facilitated by a peptide coupling reagent that activates the carboxylic acid.

A variety of coupling reagents can be utilized for this transformation, with common choices including carbodiimides (like EDC) in the presence of an additive (like HOBt), or phosphonium- or uronium-based reagents (like HATU).[\[1\]](#)[\[2\]](#)[\[3\]](#)

An alternative, though less common, approach involves a palladium-catalyzed cross-coupling reaction between an organoboronic acid and N-methoxy-N-methylcarbamoyl chloride.[\[4\]](#) However, this guide will focus on the more conventional amide coupling approach.



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References

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